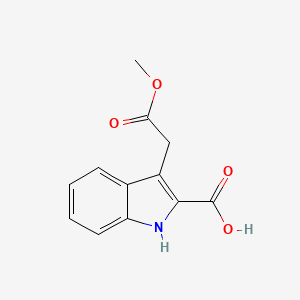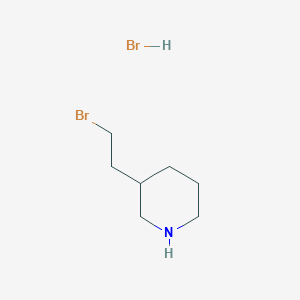
Acide 5-hydroxy-1-tosyl-1H-indole-3-carboxylique
Vue d'ensemble
Description
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H13NO5S and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Immunomodulateurs anticancéreux
L'acide 5-hydroxy-1-tosyl-1H-indole-3-carboxylique sert de réactif dans la préparation d'inhibiteurs de la tryptophane dioxygénase, qui sont des pyridyl-éthényl-indoles ayant un potentiel en tant qu'immunomodulateurs anticancéreux. Ces composés peuvent moduler le système immunitaire pour cibler les cellules cancéreuses plus efficacement .
Agents anti-VIH
Les dérivés de l'indole, y compris ceux liés à l'this compound, ont été étudiés pour leur potentiel en tant qu'agents anti-VIH. Des études de docking moléculaire de nouveaux dérivés indolyl et oxochroményl xanténone se sont avérées prometteuses dans ce domaine .
Recherche sur les hormones végétales
Le composé est structurellement lié à l'acide indole-3-acétique, une hormone végétale produite par la dégradation du tryptophane dans les plantes supérieures. La recherche sur les dérivés de l'indole comme l'this compound peut fournir des informations sur les processus de croissance et de développement des plantes .
Synthèse de composés biologiquement actifs
Les dérivés de l'indole sont de plus en plus utilisés dans la synthèse de composés biologiquement actifs pour traiter divers troubles, notamment le cancer et les infections microbiennes. La polyvalence de l'this compound le rend précieux dans ce domaine de recherche .
Recherche sur les phytoalexines
Dans les mécanismes de défense des plantes, des composés comme l'this compound font partie de la voie biosynthétique conduisant à des phytoalexines telles que la camalexine chez Arabidopsis, qui aident à protéger les plantes contre les agents pathogènes .
Mécanisme D'action
Target of Action
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, also known as 5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
The mode of action of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid involves its interaction with its targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, are known to affect various biochemical pathways . These compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound would have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can bind to proteins and other biomolecules, influencing their function and stability . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . The compound also affects gene expression by modulating transcription factors and other regulatory proteins . Furthermore, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can alter cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the context of the interaction . For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is crucial for its potential therapeutic applications.
Metabolic Pathways
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of drugs and other xenobiotics . The compound can also affect metabolic flux by altering the levels of metabolites and cofactors involved in energy production and biosynthesis . These interactions are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is essential for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Understanding the subcellular localization of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is important for elucidating its molecular mechanism of action.
Propriétés
IUPAC Name |
5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-10-2-5-12(6-3-10)23(21,22)17-9-14(16(19)20)13-8-11(18)4-7-15(13)17/h2-9,18H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCALMMBDMDCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743697 | |
| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930112-00-8 | |
| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)
![2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol](/img/structure/B1473719.png)

![(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol](/img/structure/B1473721.png)





![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)
